2-chloro-N-[2,2,2-trifluoro-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethyl]acetamide
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Overview
Description
2-chloro-N-[2,2,2-trifluoro-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethyl]acetamide is a chemical compound with the molecular formula C10H12ClF3N2O It is characterized by the presence of a chloroacetamide group and a trifluoromethyl-substituted pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[2,2,2-trifluoro-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethyl]acetamide typically involves the reaction of 2-chloroacetamide with 2,2,2-trifluoro-1-(1,3,5-trimethylpyrazol-4-yl)ethanol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as dimethylformamide (DMF), at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[2,2,2-trifluoro-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethyl]acetamide can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by other nucleophiles.
Oxidation and reduction: The compound can be oxidized or reduced under specific conditions.
Hydrolysis: The amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Nucleophilic substitution: Products depend on the nucleophile used.
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced forms of the compound.
Hydrolysis: Corresponding carboxylic acid and amine.
Scientific Research Applications
2-chloro-N-[2,2,2-trifluoro-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as an antimicrobial or anticancer agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-chloro-N-[2,2,2-trifluoro-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethyl]acetamide involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed effects. The trifluoromethyl group and pyrazole ring play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-N-(2,2,2-trifluoroethyl)acetamide
- 2,2,2-Trifluoroethylamine
- 2-Chloro-2-(difluoromethoxy)-1,1,1-trifluoroethane
Uniqueness
2-chloro-N-[2,2,2-trifluoro-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethyl]acetamide is unique due to the presence of both a trifluoromethyl group and a pyrazole ring, which confer distinct chemical and biological properties. These features make it a valuable compound for various applications, distinguishing it from other similar compounds .
Properties
IUPAC Name |
2-chloro-N-[2,2,2-trifluoro-1-(1,3,5-trimethylpyrazol-4-yl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClF3N3O/c1-5-8(6(2)17(3)16-5)9(10(12,13)14)15-7(18)4-11/h9H,4H2,1-3H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOHSFCDEYLHODQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)C(C(F)(F)F)NC(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClF3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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